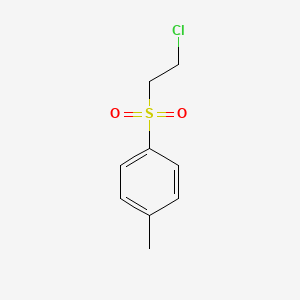

Sulfone, 2-chloroethyl p-tolyl

Description

Systematic IUPAC Nomenclature of 1-[(2-Chloroethyl)sulfonyl]-4-methylbenzene

The IUPAC name for the compound commonly referred to as "Sulfone, 2-chloroethyl p-tolyl" is 1-[(2-Chloroethyl)sulfonyl]-4-methylbenzene . cymitquimica.comfishersci.pt This name is derived following the principles of substitutive nomenclature. qmul.ac.uk The parent structure is benzene (B151609), which is substituted with a methyl group at position 4 and a (2-chloroethyl)sulfonyl group at position 1. Other synonyms for this compound include 1-(2-Chloroethanesulfonyl)-4-methylbenzene, 1-Tosyl-2-chloroethane, and p-Toluene 2-chloroethyl sulphone. cymitquimica.com

| Property | Value |

| IUPAC Name | 1-[(2-chloroethyl)sulfonyl]-4-methylbenzene fishersci.pt |

| Molecular Formula | C9H11ClO2S fishersci.ptsynquestlabs.com |

| Molecular Weight | 218.70 g/mol synquestlabs.com |

| CAS Number | 22381-53-9 fishersci.ptsynquestlabs.com |

Computational Structural File Formats and Molecular Databases for Research Applications

In contemporary chemical research, computational methods play a vital role. The three-dimensional structure of molecules, which dictates many of their properties, can be represented and analyzed using various file formats. Among the most common for small molecules are the Structure-Data File (SDF) and the Protein Data Bank (PDB) format. structuralchemistry.org

While the Protein Data Bank (PDB) format is primarily associated with macromolecular structures like proteins and nucleic acids, it can also be used for smaller molecules to represent their three-dimensional coordinates. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is a key application. Theoretical quantum calculations, often employing Density Functional Theory (DFT) methods, can be used to determine the optimized geometry and various molecular properties. researchgate.netresearchgate.net For instance, the analysis of a molecule's potential energy surface can reveal its most stable conformation. researchgate.net

The Structure-Data File (SDF) format is a widely used standard for exchanging information about chemical structures. otavachemicals.com Developed by Molecular Design Limited (MDL), an SDF file is a plain text file that can store information for single or multiple molecules. structuralchemistry.orgotavachemicals.com Each record in an SDF file contains the connection table, which describes the atoms and bonds within the molecule, as well as associated data fields. structuralchemistry.org This makes SDF files particularly useful for chemical information systems and databases like PubChem. researchgate.net Researchers can retrieve compound structures in 3D SDF format from these databases for various computational studies, including molecular docking and virtual screening. researchgate.net The ability to store diverse data alongside the structure makes the SDF format a powerful tool for managing and analyzing large chemical datasets. structuralchemistry.org

| File Format | Key Features | Primary Applications |

| PDB | Stores 3D atomic coordinates. | Conformational analysis, molecular visualization. researchgate.net |

| SDF | Stores connection tables and associated data for one or more molecules. | Chemical information systems, database exchange, storing structure-activity data. structuralchemistry.orgotavachemicals.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAGAJLNIOIGRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276682 | |

| Record name | Sulfone, 2-chloroethyl p-tolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22381-53-9 | |

| Record name | 1-[(2-Chloroethyl)sulfonyl]-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22381-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, 2-chloroethyl p-tolyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022381539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfone, 2-chloroethyl p-tolyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfone, 2-chloroethyl p-tolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1 2 Chloroethyl Sulfonyl 4 Methylbenzene

Historical Perspectives on Synthetic Route Development

Historically, the synthesis of aryl sulfones, including 1-[(2-chloroethyl)sulfonyl]-4-methylbenzene, has been rooted in fundamental organic reactions. Early methods often relied on the Friedel-Crafts sulfonylation of aromatic compounds. jchemrev.comscispace.comscienceandtechnology.com.vn This approach typically involves the reaction of an arene, in this case toluene, with a sulfonylating agent like p-toluenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. jchemrev.comscispace.comscienceandtechnology.com.vn While effective, these traditional methods often required harsh reaction conditions and could lead to issues with regioselectivity and the generation of significant waste streams.

Another foundational method involves the oxidation of the corresponding sulfide (B99878), 1-[(2-chloroethyl)sulfanyl]-4-methylbenzene. organic-chemistry.orgorganic-chemistry.org This oxidation pathway has been a cornerstone in sulfone synthesis, with various oxidizing agents being employed over the years, ranging from potassium permanganate (B83412) and hydrogen peroxide to more specialized reagents. The choice of oxidant and reaction conditions has been a critical area of research to improve yields and selectivity.

Contemporary Synthetic Strategies for 1-[(2-Chloroethyl)sulfonyl]-4-methylbenzene

Modern synthetic approaches have focused on improving the efficiency, selectivity, and environmental footprint of the synthesis of 1-[(2-chloroethyl)sulfonyl]-4-methylbenzene. These strategies often build upon the classical methods but incorporate advanced reagents and catalytic systems.

Oxidation-Based Syntheses of the Sulfonyl Moiety

The oxidation of sulfides to sulfones remains a prevalent and versatile method. organic-chemistry.orgorganic-chemistry.org Contemporary research has focused on the development of more selective and environmentally benign oxidizing systems. The use of hydrogen peroxide in combination with various catalysts has gained significant attention. organic-chemistry.orgorganic-chemistry.org For instance, metal catalysts like tantalum carbide and niobium carbide have shown high efficiency in catalyzing the oxidation of sulfides to sulfones with hydrogen peroxide. organic-chemistry.org Organocatalytic systems, such as the use of 2,2,2-trifluoroacetophenone (B138007), also provide a metal-free and efficient route for this transformation. organic-chemistry.orgorganic-chemistry.org The selectivity between the sulfoxide (B87167) and sulfone can often be controlled by adjusting the reaction conditions. organic-chemistry.orgnih.gov

Table 1: Comparison of Modern Oxidation Methods for Sulfide to Sulfone Conversion

| Oxidizing System | Catalyst | Key Advantages |

|---|---|---|

| Hydrogen Peroxide | Niobium Carbide | High efficiency, catalyst can be recovered and reused. organic-chemistry.org |

| Hydrogen Peroxide | 2,2,2-Trifluoroacetophenone | Metal-free, efficient, and cost-effective. organic-chemistry.org |

| Urea-Hydrogen Peroxide | Phthalic Anhydride | Metal-free, environmentally benign. organic-chemistry.org |

| Selectfluor | Water | Fast reaction times, high yields, uses water as an oxygen source. organic-chemistry.org |

Coupling Reactions Involving Aromatic Sulfonyl Precursors

Coupling reactions offer an alternative and powerful strategy for constructing the C-S bond in aryl sulfones. The Friedel-Crafts sulfonylation remains a key method, with modern variations focusing on the use of more environmentally friendly and reusable catalysts. scispace.commdpi.com Solid acids, such as modified clays (B1170129) and zeolites, have been employed as catalysts to promote the sulfonylation of arenes with sulfonyl chlorides, sulfonic anhydrides, or sulfonic acids, often with high para-selectivity. scispace.com Ionic liquids have also emerged as effective catalysts and reaction media for Friedel-Crafts sulfonylation, offering advantages such as mild reaction conditions and catalyst recyclability. scienceandtechnology.com.vnmdpi.com

Recent advances have also explored metal-catalyzed cross-coupling reactions for the synthesis of sulfones. nih.gov For example, palladium-catalyzed reactions have been developed to construct sulfones from aryl halides and a sulfur dioxide source. nih.gov

Introduction of the Chloroethyl Side Chain

The introduction of the 2-chloroethyl group is a critical step in the synthesis of the target molecule. This is typically achieved by reacting a suitable precursor, such as p-toluenesulfinate or p-toluenesulfonyl chloride, with a 2-chloroethylating agent. One common precursor is 2-chloroethanol (B45725). wikipedia.orgchlorohydrin.com The reaction between a sodium salt of p-toluenesulfinic acid and 2-chloroethanol can yield the desired product. Alternatively, the reaction of p-toluenesulfonyl chloride with a reagent that can provide the 2-chloroethyl group is another viable route.

Synthesis and Derivatization of Precursor Compounds

The synthesis of 1-[(2-chloroethyl)sulfonyl]-4-methylbenzene relies on the availability of key precursor compounds.

p-Toluenesulfonyl chloride is a fundamental precursor, often prepared by the chlorosulfonation of toluene. georganics.skwikipedia.org This reaction is a standard industrial process. georganics.skwipo.int More recent developments include continuous flow synthesis methods. wipo.int p-Toluenesulfonyl chloride is a versatile reagent used not only for sulfone synthesis but also for the preparation of sulfonamides and tosylates. georganics.skwikipedia.org

p-Toluenesulfinic acid and its salts are also important intermediates. They can be prepared by the reduction of p-toluenesulfonyl chloride. wikipedia.org p-Toluenesulfinic acid can be derivatized to form sulfinate esters, which are also precursors for sulfone synthesis. organic-chemistry.org

1-[(2-Chloroethyl)sulfanyl]-4-methylbenzene , the sulfide precursor for oxidation-based syntheses, can be prepared through various methods, including the reaction of p-thiocresol with 1,2-dichloroethane.

2-Chloroethanol is a key reagent for introducing the chloroethyl side chain. It is commercially available and can be produced by the reaction of ethylene (B1197577) with hypochlorous acid. wikipedia.orgresearchgate.net It is a bifunctional molecule used in the synthesis of various pharmaceuticals and industrial chemicals. wikipedia.orgottokemi.com

Catalytic Approaches in the Synthesis of Sulfone, 2-chloroethyl p-tolyl

Catalysis plays a pivotal role in modern synthetic strategies for 1-[(2-chloroethyl)sulfonyl]-4-methylbenzene, enhancing efficiency, selectivity, and sustainability.

In oxidation-based methods , a range of catalysts are employed. As mentioned, metal catalysts like niobium carbide and organocatalysts such as 2,2,2-trifluoroacetophenone are effective for the selective oxidation of the corresponding sulfide using hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org

For Friedel-Crafts sulfonylation , both Lewis and Brønsted acids are used as catalysts. scispace.com Solid acid catalysts, including zeolites and modified clays, offer advantages in terms of reusability and reduced environmental impact compared to traditional homogeneous catalysts like aluminum chloride. scispace.com Ionic liquids have also demonstrated significant catalytic activity in these reactions. scienceandtechnology.com.vnmdpi.com

Metal-catalyzed cross-coupling reactions represent an emerging area. Palladium and copper catalysts have been utilized for the construction of sulfones, offering novel pathways for C-S bond formation. nih.gov These methods often involve the use of a sulfur dioxide surrogate. nih.gov

Yield Optimization and Purity Considerations in Synthetic Protocols

Optimizing the yield and ensuring the high purity of 1-[(2-chloroethyl)sulfonyl]-4-methylbenzene are critical for its application in further chemical syntheses. The primary factors influencing these outcomes are the choice of reaction conditions, the efficiency of the work-up procedure, and the method of final purification.

For the common synthetic route involving the oxidation of 1-[(2-chloroethyl)sulfanyl]-4-methylbenzene, reaction parameters such as temperature, reaction time, and the concentration of the oxidizing agent are key variables for optimization. In analogous syntheses, the oxidation of a sulfide precursor with hydrogen peroxide in glacial acetic acid is conducted at elevated temperatures, typically between 95°C and 100°C, for several hours to drive the reaction to completion. google.com

Purity is achieved through a combination of extraction, washing, and recrystallization steps. After the reaction, the mixture is typically poured into cold water to precipitate the crude sulfone product. google.com This solid is then collected by filtration. The work-up procedure often involves washing the crude product to remove residual acid and other water-soluble impurities.

The table below summarizes findings from literature on reaction conditions and purification for the target compound and its close analogues.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-[(2-Chloroethyl)sulfonyl]-4-methylbenzene |

| 2-Chloroethyl p-tolyl sulfone |

| 1-[(2-Chloroethyl)sulfanyl]-4-methylbenzene |

| 2-Chloroethyl p-tolyl sulfide |

| 2-Chloroethyl-phenyl sulfone |

| p-Toluenethiol |

| Hydrogen peroxide |

| Glacial acetic acid |

| p-Toluenesulfonyl chloride |

| Vinyl sulfone |

| p-Tolyl diazonium salt |

| l-Chloro-2-phenylethyl p-tolyl sulfone |

| Phenyl vinyl sulfone |

| Ethynyl (B1212043) p-tolyl sulfone |

| bis(Trimethylsilyl)acetylene |

| p-Tolyl 2-(trimethylsilyl)ethynyl sulfone |

| 2-Chloro-ethyl phenyl sulfide |

| Lauryl vinyl sulfone |

| 2-Chloro-ethyl lauryl sulfone |

| Sodium hydroxide |

| Hexane |

| Ethyl acetate |

| Ethanol (B145695) |

| Light petroleum ether |

Chemical Reactivity and Mechanistic Organic Chemistry of 1 2 Chloroethyl Sulfonyl 4 Methylbenzene

Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety

The 2-chloroethyl group in 1-[(2-chloroethyl)sulfonyl]-4-methylbenzene is a primary alkyl halide, rendering the carbon atom bonded to the chlorine susceptible to nucleophilic attack. This moiety makes the compound a potential alkylating agent. cymitquimica.com A variety of nucleophiles can displace the chloride ion in substitution reactions.

Common nucleophilic substitution reactions involving this compound include reactions with amines, alcohols, and other nucleophilic agents. For instance, its analog, 4-(2-chloroethyl)benzene-1-sulfonyl chloride, readily reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. The sulfonyl group, being strongly electron-withdrawing, enhances the electrophilicity of the carbon atom bearing the chlorine, facilitating these substitution reactions.

In the context of related compounds, studies on β-chloroethyl sulfide (B99878) derivatives show that nucleophilic substitution is a predominant reaction pathway. cdnsciencepub.com The mechanism often involves anchimeric assistance from the neighboring sulfur atom, leading to the formation of a cyclic episulfonium ion intermediate. cdnsciencepub.com While 1-[(2-chloroethyl)sulfonyl]-4-methylbenzene has a sulfonyl group instead of a sulfide, the principle of a neighboring group influencing the reaction remains relevant in understanding its reactivity profile.

The competition between substitution and elimination reactions is a key consideration. For the related β-chloroethyl p-tolyl sulfide, the reaction with sodium ethoxide in ethanol (B145695) at elevated temperatures results in a mixture of substitution and elimination products. cdnsciencepub.com However, in aqueous ethanol, substitution becomes the exclusive pathway, highlighting the significant role of the solvent in directing the reaction outcome. cdnsciencepub.com

The Vicarious Nucleophilic Substitution (VNS) is another important reaction type where carbanions bearing a leaving group at the nucleophilic center can replace a hydrogen atom in electrophilic arenes. organic-chemistry.org While this reaction typically involves nitroarenes, the principle of using a carbanion precursor with a leaving group is a fundamental concept in nucleophilic substitutions. organic-chemistry.org For example, chloromethyl p-tolyl sulfone is used as a carbanion precursor in VNS reactions. organic-chemistry.orgsemanticscholar.org

Reactions at the Sulfonyl Functional Group

The sulfonyl group (–SO₂–) in 1-[(2-chloroethyl)sulfonyl]-4-methylbenzene is generally stable but can participate in specific reactions. The sulfur atom in the sulfonyl group is at its highest oxidation state, making it susceptible to reduction. However, Sₙ2 reactions directly at the sulfonyl sulfur are known to be extremely slow. cdnsciencepub.com

One of the key reactions involving the broader class of sulfones is elimination. For instance, β-tosyloxy sulfones undergo elimination reactions, the mechanism of which has been a subject of detailed study. collectionscanada.gc.ca The sulfonyl group acts as a good leaving group in certain contexts, particularly when attached to a suitable activating group.

Furthermore, sulfones can be synthesized through the oxidation of thioethers. chemicalbook.com This implies that the sulfonyl group in 1-[(2-chloroethyl)sulfonyl]-4-methylbenzene could potentially be formed by the oxidation of the corresponding sulfide, 1-[(2-chloroethyl)sulfanyl]-4-methylbenzene. chemscene.com

The sulfonyl group also plays a crucial role in activating adjacent protons. The α-carbanion in sulfinyl compounds exhibits high reactivity towards haloalkanes and carbonyl compounds. chemicalbook.com While a sulfone is different from a sulfoxide (B87167), the electron-withdrawing nature of the sulfonyl group can influence the acidity of neighboring C-H bonds, although to a lesser extent than in sulfoxides.

Reactivity of the Aromatic Ring System in 1-[(2-Chloroethyl)sulfonyl]-4-methylbenzene

The aromatic p-tolyl group in 1-[(2-chloroethyl)sulfonyl]-4-methylbenzene can undergo electrophilic aromatic substitution reactions. The reactivity and orientation of these substitutions are influenced by the two substituents already present on the benzene (B151609) ring: the methyl group and the chloroethylsulfonyl group.

The methyl group (–CH₃) is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugative effects. Conversely, the chloroethylsulfonyl group (–SO₂CH₂CH₂Cl) is a deactivating, meta-directing group. The sulfonyl group is strongly electron-withdrawing, pulling electron density away from the aromatic ring and making it less susceptible to electrophilic attack. pressbooks.pubmasterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. pressbooks.pubmasterorganicchemistry.comlibretexts.org However, Friedel-Crafts reactions are known to fail on aromatic rings substituted with strongly deactivating groups like a sulfonyl group. libretexts.org

Rearrangement Reactions and Fragmentation Pathways

The molecular structure of 1-[(2-chloroethyl)sulfonyl]-4-methylbenzene allows for the possibility of rearrangement and fragmentation reactions under specific conditions, such as in mass spectrometry or under thermal or acid-catalyzed conditions.

Mass spectral studies of related alkyl aryl sulfones have revealed rearrangements where an aryl group migrates from the sulfur to an oxygen atom, leading to the formation of sulfinate ester intermediates. cdnsciencepub.comresearchgate.net For methyl p-tolyl sulfone, fragmentation involves the consecutive loss of a methyl radical and sulfur dioxide. cdnsciencepub.com Another observed fragmentation is the one-step loss of CH₃SO₂ to form a C₇H₇O⁺ ion. cdnsciencepub.com It is plausible that 1-[(2-chloroethyl)sulfonyl]-4-methylbenzene would exhibit analogous fragmentation patterns, involving cleavage of the C-S and S-C bonds and potential rearrangements of the tolyl group.

The Pummerer reaction and its variations are significant rearrangement reactions of sulfoxides. acs.org These reactions involve the conversion of a sulfoxide to an α-acyloxy thioether. While this is a reaction of sulfoxides, it highlights the rich rearrangement chemistry associated with sulfur-oxygen compounds.

Kinetic and Thermodynamic Aspects of Reactions Involving the Compound

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of 1-[(2-chloroethyl)sulfonyl]-4-methylbenzene. Kinetic data, such as rate constants and activation energies, and thermodynamic parameters, such as enthalpy and entropy changes, are crucial for understanding reaction mechanisms and predicting reaction outcomes. uns.ac.idnist.gov

For nucleophilic substitution reactions of related compounds, kinetic studies have been instrumental in elucidating mechanisms. For example, the rates of reaction of β-chloroethyl sulfide derivatives with nucleophiles have been measured to understand the role of anchimeric assistance and the nature of the transition state. cdnsciencepub.com The rate of reaction of benzophenone (B1666685) with dimethylmagnesium has been shown to follow a bimolecular kinetic expression. dss.go.th

The Hammett equation is a valuable tool for correlating reaction rates and equilibrium constants with substituent effects in aromatic systems. collectionscanada.gc.ca A plot of the logarithm of the rate constant (log k) versus the substituent constant (σ) can provide information about the electronic demands of the transition state. A positive rho (ρ) value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. collectionscanada.gc.ca For reactions involving the aromatic ring of 1-[(2-chloroethyl)sulfonyl]-4-methylbenzene, a Hammett study could quantify the electronic influence of the chloroethylsulfonyl group.

Investigation of Reaction Mechanisms through Trapping and Labeling Studies

Elucidating the precise mechanism of a chemical reaction often requires sophisticated experimental techniques such as trapping experiments and isotopic labeling. These methods provide direct evidence for the existence of transient intermediates and help to map out the step-by-step pathway of a transformation.

Trapping experiments involve the addition of a "trapping agent" to a reaction mixture, which is designed to react specifically with a suspected intermediate. The isolation and characterization of the product formed from the trapping agent and the intermediate confirms the latter's presence. For reactions involving 1-[(2-chloroethyl)sulfonyl]-4-methylbenzene that might proceed through carbocationic or radical intermediates, appropriate trapping agents could be employed to intercept these species.

Isotopic labeling is another powerful tool for mechanistic investigation. By replacing an atom in the starting material with one of its isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), one can trace the fate of that atom throughout the reaction. For example, in the study of elimination reactions of β-tosyloxy sulfones, deuterium (B1214612) labeling has been used to probe the stereochemistry and mechanism of the reaction. collectionscanada.gc.ca Similarly, studying the reactions of a deuterated analog of 1-[(2-chloroethyl)sulfonyl]-4-methylbenzene could provide valuable insights into its reaction mechanisms. For instance, quenching a reaction involving ethynyl (B1212043) p-tolyl sulfone with D₂O led to a deuterated product, confirming an aluminated intermediate. sciendo.com

Electron spin resonance (ESR) spectroscopy can be used to detect and characterize radical intermediates. In studies of reactions involving α-nitrosulfones, ESR has been used to monitor the formation of radical anions. researchgate.net If any reactions of 1-[(2-chloroethyl)sulfonyl]-4-methylbenzene were to proceed through a radical pathway, ESR could be a valuable analytical technique.

Applications in Advanced Organic Synthesis and Materials Science

1-[(2-Chloroethyl)sulfonyl]-4-methylbenzene as a Building Block in Complex Molecule Synthesis

The primary utility of 1-[(2-Chloroethyl)sulfonyl]-4-methylbenzene in the synthesis of complex molecules stems from its ability to act as a 2-(p-tolylsulfonyl)ethylating agent. The chlorine atom is readily displaced by a variety of nucleophiles, introducing the tosylethyl group into a target molecule. This moiety can then be further manipulated. For instance, under basic conditions, elimination of the tosyl group can occur to form a vinyl group, or the sulfonyl group can be used to direct further reactions.

This reagent is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai For example, it has been used in the creation of branched-chain functionalized sugars, which are components of many antibiotics. semanticscholar.org The related compound, chloromethyl p-tolyl sulfone, has been utilized in Darzens-type condensations to create α,β-epoxy sulfones, which are valuable synthetic intermediates. cdnsciencepub.com

Applications in Heterocyclic Compound Synthesis

1-[(2-Chloroethyl)sulfonyl]-4-methylbenzene and its derivatives are instrumental in the construction of various heterocyclic systems. The general strategy involves an initial nucleophilic substitution to attach the tosylethyl side chain, followed by an intramolecular cyclization reaction.

Research has demonstrated the use of related vinyl sulfones in the synthesis of pyrazoles. researchgate.net For example, β-tosylethylhydrazine, which can be prepared from p-tolyl vinyl sulfone, reacts with 1,3-dicarbonyl compounds to yield N-tosylethyl-protected pyrazoles. researchgate.net Similarly, 2-chlorovinyl sulfones, which share reactivity patterns, are precursors to a variety of heterocyclic compounds, including 3,4-disubstituted pyrroles. sciendo.com The reaction of 2-chlorovinyl sulfones with nucleophiles like amines and hydrazines leads to intermediates that can cyclize to form nitrogen-containing heterocycles. sciendo.com

A notable application is in the synthesis of pyrrolo[1,2-a]pyrazine (B1600676) derivatives through three-component reactions where N-functionalized 2-formylpyrrole derivatives act as key bifunctional reagents. researchgate.net

Utilization in Chiral Synthesis and Asymmetric Transformations

While direct applications of 1-[(2-chloroethyl)sulfonyl]-4-methylbenzene in asymmetric catalysis are not extensively documented, the p-tolylsulfonyl group is a well-established chiral auxiliary and directing group in asymmetric synthesis. Sulfone-stabilized anions are key intermediates in many stereoselective bond-forming reactions.

For instance, the asymmetric synthesis of aziridine (B145994) 2-phosphonates has been achieved through an aza-Darzens reaction involving the addition of chloromethylphosphonate anions to enantiopure sulfinimines, where a p-tolyl sulfinyl group dictates the stereochemical outcome. acs.org Furthermore, enantiopure bifunctional S(VI) reagents have been developed for the asymmetric synthesis of sulfoximines and related compounds, highlighting the importance of the sulfonyl functional group in modern asymmetric synthesis. nih.gov Iron-catalyzed asymmetric sulfoxidation reactions have also been developed to produce chiral sulfoxides, which are valuable ligands and synthetic intermediates. researchgate.net

Role as a Precursor in Polymer Chemistry and Material Science

The reactivity of the chloroethyl group makes this compound a potential monomer or functionalizing agent in polymer chemistry. It can be used to introduce the sulfonyl group into polymer backbones, which can enhance thermal stability and other material properties. Sulfone-based polymers are known for their use as engineering plastics and in other high-performance applications. ontosight.ai

While specific examples of polymerization using 1-[(2-chloroethyl)sulfonyl]-4-methylbenzene are not prevalent in the reviewed literature, the analogous reactions of sulfonyl-containing compounds are well-known. For example, polysulfones are often synthesized through the reaction of a bisphenol with a bis(halophenyl)sulfone. The principles of this reactivity could be extended to incorporate monomers like 2-chloroethyl p-tolyl sulfone to create novel polymer architectures. Additionally, its derivatives have been employed in the synthesis of photoacid generators, which are materials that produce acid upon exposure to light, a critical component in photolithography for electronics manufacturing. acs.org

Development of Novel Synthetic Methodologies Utilizing the Compound

The unique reactivity of sulfones continues to inspire the development of new synthetic methods. The sulfonyl group is a versatile functional handle that can be used to activate adjacent positions for C-C bond formation or can be removed under reductive or eliminative conditions. researchgate.net

Recent research has focused on novel reactions of related sulfonyl compounds. For example, acetylenic sulfones are used in conjugate addition reactions to form substituted quinolones. acs.org Ene reactions catalyzed by Lewis acids involving ethynyl (B1212043) p-tolyl sulfone have been used to synthesize 1,4-dienyl p-tolyl sulfones. researchgate.net Furthermore, the development of new methods for the synthesis of pyrazoles from sulfonyl hydrazides and epoxides or aldehydes catalyzed by silicotungstic acid demonstrates the ongoing innovation in this area. researchgate.net The use of arylazo sulfones as photoacid generators is another innovative application derived from sulfone chemistry. acs.org

Table of Reaction Examples

| Reactant(s) | Reagent/Conditions | Product Type | Application Area | Reference |

|---|---|---|---|---|

| β-Tosylethylhydrazine, 1,3-Diketones | Glacial Acetic Acid | N-tosylethyl-protected pyrazoles | Heterocyclic Synthesis | researchgate.net |

| Chloromethyl p-tolyl sulfone, Aldehydes/Ketones | Potassium tert-butoxide | α,β-Epoxy sulfones | Complex Molecule Synthesis | cdnsciencepub.com |

| Ortho-substituted anilines, Acetylenic sulfones | DMAP (in some cases) | 2-Substituted 4-quinolones | Heterocyclic Synthesis | acs.org |

| Ethynyl p-tolyl sulfone, Alkenes | Ethylaluminum dichloride (EtAlCl₂) | 1,4-Dienyl p-tolyl sulfones | Novel Methodologies | researchgate.net |

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "Sulfone, 2-chloroethyl p-tolyl" and for tracking the progress of its reactions. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In a typical ¹H NMR spectrum of "this compound", distinct signals are expected for the aromatic protons of the p-tolyl group, the methyl protons of the tolyl group, and the protons of the 2-chloroethyl chain. The aromatic protons typically appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The methyl group protons will present as a singlet, while the two methylene (B1212753) groups of the 2-chloroethyl chain will each exhibit a triplet, with their chemical shifts influenced by the adjacent sulfonyl and chloro groups.

Quantitative NMR (qNMR) can be employed to determine the concentration and purity of "this compound" in a sample by comparing the integrals of its signals to that of a known concentration standard. ox.ac.uk This is particularly useful in monitoring reaction kinetics and determining product yields. For instance, in reactions where "this compound" acts as a reactant, the diminishing intensity of its characteristic NMR signals over time can be used to calculate the rate of reaction. Conversely, the appearance and integration of new signals can help identify and quantify the products being formed.

Mechanistic studies often rely on NMR to identify transient intermediates. For example, in nucleophilic substitution reactions at the carbon bearing the chlorine atom, changes in the chemical shifts of the adjacent methylene protons can provide evidence for the formation of a transition state or a short-lived intermediate. In some cases, specialized NMR techniques, such as those performed at very low temperatures, may be required to detect and characterize these fleeting species.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to SO₂) | 7.8 - 7.9 | Doublet |

| Aromatic (meta to SO₂) | 7.3 - 7.4 | Doublet |

| -SO₂-CH ₂- | 3.6 - 3.8 | Triplet |

| -CH₂-Cl | 3.9 - 4.1 | Triplet |

| -CH ₃ | 2.4 - 2.5 | Singlet |

| Note: These are predicted values and may vary depending on the solvent and experimental conditions. |

Mass Spectrometry Techniques in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful tool for identifying the products and byproducts of reactions involving "this compound". It provides information about the molecular weight and fragmentation pattern of the compounds present in a sample.

Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for analyzing the volatile products of reactions involving "this compound". nih.govdtic.mil In a typical GC-MS analysis, the reaction mixture is separated by gas chromatography, and the individual components are then introduced into the mass spectrometer. The resulting mass spectrum for each component can be used to determine its molecular weight and to deduce its structure based on the fragmentation pattern. For instance, in the mass spectrum of "this compound", one would expect to see the molecular ion peak, as well as fragment ions corresponding to the loss of the chloroethyl group, the p-tolyl group, and sulfur dioxide.

Liquid chromatography-mass spectrometry (LC-MS) is another valuable technique, especially for analyzing less volatile or thermally labile products that are not amenable to GC-MS. researchgate.net LC-MS can be used to monitor the progress of a reaction by analyzing aliquots of the reaction mixture at different time points. This allows for the identification of intermediates and the determination of the reaction endpoint.

Tandem mass spectrometry (MS/MS) can provide even more detailed structural information. researchgate.net In an MS/MS experiment, a specific ion from the initial mass spectrum is selected and then subjected to further fragmentation. The resulting fragment ions can provide unambiguous identification of the original compound. This technique is particularly useful for distinguishing between isomeric products.

In studies of the degradation of related sulfur compounds, GC-MS has been instrumental in identifying products formed through various reaction pathways, including oxidation and hydrolysis. nih.gov For example, the oxidation of sulfur mustard, a related compound, leads to the formation of the corresponding sulfoxide (B87167) and sulfone, which can be readily identified by GC-MS. opcw.orgresearchgate.net

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (mass-to-charge ratio) |

| [M]⁺ (Molecular Ion) | 218 |

| [M - Cl]⁺ | 183 |

| [M - CH₂CH₂Cl]⁺ | 155 (p-tolylsulfonyl cation) |

| [C₇H₇SO₂]⁺ | 155 |

| [C₇H₇]⁺ (tolyl cation) | 91 |

| [CH₂CH₂Cl]⁺ | 63/65 (isotope pattern) |

| Note: The presence and relative abundance of these fragments can vary depending on the ionization method used. |

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. ksu.edu.sawiley-vch.de They are particularly useful for identifying the functional groups present in "this compound" and for studying changes in its structure during a reaction.

The IR spectrum of "this compound" is characterized by strong absorption bands corresponding to the stretching vibrations of the sulfonyl (SO₂) group. researchgate.net These typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). Other characteristic bands include those for the C-H stretching of the aromatic and alkyl groups, and the C-Cl stretching vibration.

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds, such as the C-C bonds of the aromatic ring. spectroscopyonline.com It can therefore provide complementary information to IR spectroscopy. The combination of IR and Raman spectroscopy can provide a comprehensive vibrational analysis of "this compound".

These techniques are also valuable for monitoring reaction progress. For example, if "this compound" undergoes a reaction that modifies one of its functional groups, the corresponding vibrational bands in the IR or Raman spectrum will shift or disappear, while new bands corresponding to the new functional groups will appear. This allows for real-time monitoring of the reaction and can provide insights into the reaction mechanism.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the vibrational frequencies of "this compound" and its potential reaction products. researchgate.netresearchgate.net Comparing the calculated spectra with the experimental spectra can aid in the assignment of the observed vibrational bands and can help to confirm the identity of the reaction products.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Alkyl C-H | Stretch | 3000 - 2850 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-Cl | Stretch | 800 - 600 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The crystal structure of "this compound" would reveal the spatial arrangement of the p-tolyl group and the 2-chloroethyl group relative to the central sulfonyl group. This information is crucial for understanding the steric and electronic effects that influence the reactivity of the molecule. For instance, the conformation of the 2-chloroethyl chain could provide insights into its susceptibility to nucleophilic attack.

In the context of mechanistic studies, X-ray crystallography can be used to determine the structures of stable reaction products. cdnsciencepub.com By comparing the structure of the product with that of the starting material, it is possible to deduce the stereochemical outcome of the reaction. For example, if a reaction at a chiral center proceeds with inversion of configuration, this can be unambiguously confirmed by determining the crystal structures of both the reactant and the product.

Furthermore, X-ray crystallography can be used to study intermolecular interactions in the solid state, such as hydrogen bonding and van der Waals forces. researchgate.net These interactions can play a significant role in the packing of the molecules in the crystal lattice and can also influence the reactivity of the compound in the solid state.

While obtaining suitable crystals for X-ray analysis can sometimes be challenging, the detailed structural information it provides is unparalleled and can be instrumental in elucidating complex reaction mechanisms.

Computational and Theoretical Investigations of 1 2 Chloroethyl Sulfonyl 4 Methylbenzene

Future Research Directions and Emerging Areas for Sulfone, 2 Chloroethyl P Tolyl

Exploration of Novel Synthetic Methodologies and Sustainable Production Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of Sulfone, 2-chloroethyl p-tolyl is expected to focus on methodologies that offer improved yields, reduced environmental impact, and enhanced safety profiles.

Photocatalytic Synthesis: The use of visible light to drive chemical reactions offers a green and powerful tool for organic synthesis. nih.govresearchgate.netresearchgate.net Future investigations could explore the photocatalytic sulfonylation of appropriate precursors to yield 2-chloroethyl p-tolyl sulfone. chemrxiv.org This approach could offer milder reaction conditions and unique reactivity compared to traditional thermal methods. nih.govresearchgate.net

Biocatalytic Approaches: The use of enzymes to catalyze the formation of sulfones is a promising avenue for sustainable production. orientjchem.org Research could focus on identifying or engineering enzymes capable of selectively oxidizing a corresponding sulfide (B99878) to the desired sulfone, operating under mild, aqueous conditions. orientjchem.org

Sustainable Solvent Systems: The use of deep eutectic solvents (DESs) as recyclable and biodegradable reaction media for sulfonylation reactions is an emerging area of green chemistry. organic-chemistry.org Investigating the synthesis of 2-chloroethyl p-tolyl sulfone in DESs could significantly reduce the reliance on volatile organic compounds.

| Synthetic Approach | Potential Advantages | Research Focus |

| Photocatalysis | Mild reaction conditions, high selectivity, utilization of renewable energy. nih.govresearchgate.net | Development of suitable photocatalysts and optimization of reaction parameters. |

| Biocatalysis | High enantioselectivity, use of renewable resources, biodegradable catalysts. orientjchem.org | Screening for and engineering of enzymes with desired activity and stability. |

| Deep Eutectic Solvents | Low toxicity, biodegradability, recyclability, low cost. organic-chemistry.org | Screening of DES compositions and optimization of reaction conditions for sulfonylation. |

Investigation of New Reactivity Modes and Transformative Reactions

The unique structural features of this compound, particularly the presence of the β-chloroethyl group, open up possibilities for novel chemical transformations.

Ramberg-Bäcklund Reaction and Related Eliminations: The Ramberg-Bäcklund reaction is a classic transformation of α-halo sulfones to alkenes via extrusion of sulfur dioxide. organic-chemistry.orgwikipedia.org Given the presence of a chlorine atom on the β-carbon, research into base-induced elimination reactions of 2-chloroethyl p-tolyl sulfone could lead to the formation of vinyl p-tolyl sulfone, a valuable synthetic intermediate. lookchem.com The conditions required for this elimination and the potential for competing reaction pathways would be a key area of investigation.

Click Chemistry: The principles of click chemistry, which prioritize reactions that are high-yielding, wide in scope, and easy to perform, could be applied to derivatives of 2-chloroethyl p-tolyl sulfone. scripps.eduorganic-chemistry.orgsigmaaldrich.com For instance, conversion of the chloro group to an azide (B81097) would generate a precursor for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, enabling the modular construction of complex molecules. organic-chemistry.orgnih.gov

| Reaction Type | Potential Outcome | Research Focus |

| Base-Induced Elimination | Synthesis of vinyl p-tolyl sulfone. | Optimization of reaction conditions and study of reaction mechanism. lookchem.com |

| Ramberg-Bäcklund Reaction | Formation of alkenes from α-halo derivatives. organic-chemistry.orgwikipedia.org | Synthesis of α-halo derivatives of 2-chloroethyl p-tolyl sulfone and exploration of their reactivity. |

| Click Chemistry | Modular synthesis of complex molecules. scripps.edusigmaaldrich.com | Functional group transformation of the chloroethyl moiety to enable click reactions. |

Potential Applications in Emerging Fields of Chemical Science

The exploration of novel applications for this compound is a particularly exciting frontier, with significant potential in medicinal chemistry and materials science.

Targeted Protein Degradation: A pivotal emerging application for this compound is in the field of targeted protein degradation. scbt.com Specifically, it has been identified as a building block for Proteolysis Targeting Chimeras (PROTACs). calpaclab.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.gov The 2-chloroethyl p-tolyl sulfone moiety can act as a reactive "warhead" that covalently binds to the target protein, forming one end of the PROTAC molecule.

Precursors to Conductive Polymers: While speculative, the vinyl sulfone derivative that could be synthesized from 2-chloroethyl p-tolyl sulfone is a potential monomer for the synthesis of functional polymers. The electron-withdrawing nature of the sulfone group could impart interesting electronic properties to the resulting polymer, making it a candidate for applications in materials science, such as conductive polymers.

| Emerging Field | Role of this compound | Research Focus |

| Targeted Protein Degradation | Covalent warhead for PROTACs. calpaclab.com | Design and synthesis of PROTACs incorporating this moiety for specific protein targets. |

| Medicinal Chemistry | Intermediate for the synthesis of bioactive molecules. | Exploration of its use in the synthesis of novel therapeutic agents. |

| Materials Science | Precursor to vinyl sulfone monomers. | Polymerization of vinyl p-tolyl sulfone and characterization of the resulting polymer's properties. |

Advanced Computational Design and Prediction of Derivatives with Tuned Properties

Computational chemistry provides a powerful tool for accelerating the discovery and optimization of new molecules with desired properties.

In Silico Screening and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to predict the biological activity of derivatives of 2-chloroethyl p-tolyl sulfone. researchgate.netpeerscientist.com By computationally modifying the structure of the molecule and calculating various molecular descriptors, it is possible to build models that correlate these descriptors with activity, guiding the synthesis of more potent compounds. researchgate.net

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure and reactivity of 2-chloroethyl p-tolyl sulfone and its derivatives. mdpi.com These studies can be used to predict reaction mechanisms, understand the electrophilicity of the reactive sites, and guide the design of new reactions.

Molecular Dynamics Simulations: For applications in medicinal chemistry, molecular dynamics simulations can be used to study the interaction of 2-chloroethyl p-tolyl sulfone-containing molecules with their biological targets, such as proteins. nih.govnih.govmdpi.com These simulations can provide a detailed understanding of the binding mode and help in the design of molecules with improved affinity and selectivity. nih.gov

| Computational Method | Application | Research Focus |

| QSAR | Prediction of biological activity. researchgate.netpeerscientist.com | Development of predictive models for various therapeutic targets. |

| DFT | Understanding reactivity and reaction mechanisms. mdpi.com | Elucidation of the mechanisms of novel reactions and prediction of the properties of new derivatives. |

| Molecular Dynamics | Studying interactions with biological targets. nih.govmdpi.com | Design of potent and selective protein degraders or other bioactive molecules. |

Q & A

Q. Table 1: Analytical Parameters for 2-Chloroethyl p-Tolyl Sulfone

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁ClO₂S | |

| CAS Number | 22381-53-9 | |

| Recrystallization Solvent | Petroleum ether | |

| Melting Point Range | 83–85°C (literature) |

Q. Table 2: Kinetic Data for Bromine Addition to Sulfones

| Sulfone Type | Rate Constant (k, L/mol·min) | Conditions | Reference |

|---|---|---|---|

| Styryl p-Tolyl Sulfone | 0.045 ± 0.002 | 30°C, M/30 Bromine | |

| Cinnamyl p-Tolyl Sulfone | 0.038 ± 0.001 | 30°C, M/60 Bromine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.